4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Regioisomerism Drug-likeness

4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole-3-thiol bearing a 4-chlorophenyl substituent at N4 and a 4-ethoxyphenoxymethyl moiety at C5. It belongs to the 1,2,4-triazole-3-thione/-thiol tautomeric family, a class recognized for antifungal and crop‑protection activities.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.8 g/mol
CAS No. 721916-32-1
Cat. No. B12122303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS721916-32-1
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O2S/c1-2-22-14-7-9-15(10-8-14)23-11-16-19-20-17(24)21(16)13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,20,24)
InChIKeyLLOCAFRCJRZEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 721916-32-1) – Core Identity and Physicochemical Profile for Scientific Procurement


4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole-3-thiol bearing a 4-chlorophenyl substituent at N4 and a 4-ethoxyphenoxymethyl moiety at C5. It belongs to the 1,2,4-triazole-3-thione/-thiol tautomeric family, a class recognized for antifungal and crop‑protection activities [1]. Predicted physicochemical properties include molecular formula C₁₇H₁₆ClN₃O₂S (MW 361.85 g·mol⁻¹), LogP 3.33, pKa 7.23, and polar surface area 49.17 Ų [2].

Why Triazole-3-thiol Analogs Cannot Be Interchanged: Physicochemical Divergence of 4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol


Direct regioisomers and halogen‑swapped analogs of 4-(4‑chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole‑3‑thiol exhibit significantly different lipophilicity, ionization, and distribution coefficients that preclude generic substitution. For example, the LogP of this compound is 3.33 [1] versus 4.19 for its regioisomer 5‑(4‑chlorophenoxymethyl)-4‑(4‑ethoxyphenyl)-4H‑1,2,4‑triazole‑3‑thiol , a ΔLogP of –0.86. Similarly, the chloro‑for‑bromo replacement alters LogD₇.₄ by –0.34 units and pKa by –0.12 units [1]. High‑strength differential evidence is limited, but the available computational physicochemical comparisons demonstrate that even closely related analogs cannot be assumed biologically interchangeable for SAR campaigns, assay development, or procurement decisions.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol


Predicted LogP Differentiates Regioisomeric Triazole-3-thiols for Solubility-Optimized Selection

The target compound exhibits a predicted LogP of 3.3314 [1], markedly lower than that of its regioisomer 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, which has a LogP of 4.1871 . This –0.8557 log-unit difference indicates substantially greater polarity, which can translate into improved aqueous solubility and altered membrane permeability.

Lipophilicity Regioisomerism Drug-likeness

Predicted pKa Shift of Chloro vs. Bromo Substituted Triazole-3-thiol Guides Ionization State Selection

The predicted acid dissociation constant (pKa) of the target chloro compound is 7.22619 [1], slightly lower than the pKa of 7.345859 for the bromo analog 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol [2]. The ΔpKa of –0.11967 reflects the modest electron‑withdrawing effect of chlorine versus bromine, which could influence the ionization equilibrium at physiological pH.

Acid dissociation Halogen effect Bioavailability

LogD at Physiological pH Distinguishes Chloro vs. Bromo Triazole-3-thiol for Drug-Like Property Optimization

At pH 7.4, the target compound displays a LogD of 2.9526 [1], whereas the bromo analog exhibits a LogD of 3.2899 [2]. This ΔLogD of –0.3373 indicates that the chloro derivative is measurably less lipophilic under physiological conditions, a property that can influence absorption, distribution, and non‑specific protein binding.

Distribution coefficient Lipophilicity Drug design

Discontinued Product Status at Key Vendor Signals Procurement Risk for 4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

The compound is listed as 'Discontinued' by CymitQuimica (ref. 3D-WDB91632) , whereas it remains actively catalogued by Chemscene (CS-0356088) with a stated purity of ≥95% . This vendor‑specific discrepancy highlights the need for multi‑source verification before committing to large‑scale procurement.

Supply chain Vendor status Procurement

Procurement-Relevant Application Scenarios for 4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol


Structure-Activity Relationship (SAR) Probe for Optimizing Triazole-3-thiol Antifungal Leads

The clear LogP and LogD divergence from its regioisomer and bromo analog [REFS-1, REFS-2] makes this compound a well‑defined SAR tool for mapping lipophilicity‑driven activity profiles in antifungal or crop‑protection triazole‑3‑thiol programs. Researchers can use it to decouple electronic and steric contributions from halogen‑dependent physicochemical effects.

Reference Compound for Physicochemical Property Profiling in Drug‑Like Space

With known predicted pKa (7.23), LogP (3.33), LogD₇.₄ (2.95), and compliance with Lipinski’s Rule of Five [1], the compound serves as a benchmark for calibrating in silico models of 1,2,4-triazole-3-thiol derivatives, enabling more accurate property prediction in library design.

Synthetic Intermediate for Diversified Antifungal Chemotypes

The presence of the thiol (–SH) group permits S‑alkylation, oxidation to sulfonate, or metal coordination, allowing the generation of focused triazole libraries. Its modular substitution pattern (4‑chlorophenyl + 4‑ethoxyphenoxymethyl) offers a distinct starting scaffold for derivatization campaigns aimed at fungal enzyme targets [1].

Supply‑Risk Assessment Case Study for Discontinued Research Chemicals

Because the compound is marked as 'Discontinued' by one major vendor while still active at others [REFS-1, REFS-2], procurement officers can use it as a model compound to validate multi‑supplier sourcing strategies and to negotiate long‑term supply agreements for rare triazole building blocks.

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